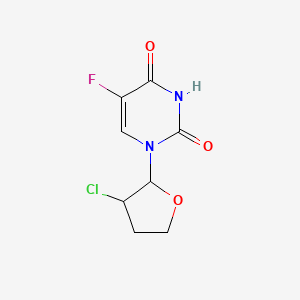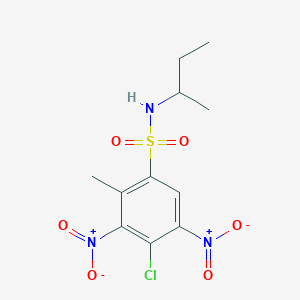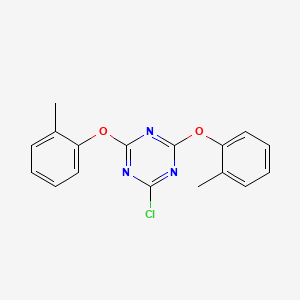
1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone is a heterocyclic compound that belongs to the pyrrole family It is characterized by the presence of a pyrrole ring substituted with a methyl group at the 4-position and a nitro group at the 3-position, along with an ethanone group at the 2-position
準備方法
The synthesis of 1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the nitration of 4-methylpyrrole followed by acylation. The reaction conditions typically include the use of nitric acid and acetic anhydride as reagents. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
化学反応の分析
1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
類似化合物との比較
1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: Contains additional chlorine atoms, leading to different chemical properties
特性
CAS番号 |
64031-11-4 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC名 |
1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-6(5(2)10)7(4)9(11)12/h3,8H,1-2H3 |
InChIキー |
UTDCVHBAGCNCMU-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)



![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)


